REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH2:6][O:7][CH3:8])([CH3:9])[CH3:10])=[O:11].[CH3:14][OH:15].[Li+:13].[OH-:12]>>[O:3]=[C:4]([C:5]([CH2:6][O:7][CH3:8])([CH3:9])[CH3:10])[OH:11]
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Name
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CCOC(=O)C(C)(C)COC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)COC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Type
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product
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Smiles
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COCC(C)(C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |